molecular formula C15H14F3N3O B6950431 Cinnolin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone

Cinnolin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone

Cat. No.: B6950431
M. Wt: 309.29 g/mol
InChI Key: OKUGFMBBMXJVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnolin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a cinnoline ring system fused with a piperidine ring, which is further substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinnolin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Cinnolin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Cinnolin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and leading to the desired therapeutic effects .

Properties

IUPAC Name

cinnolin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O/c16-15(17,18)10-5-7-21(8-6-10)14(22)12-9-19-20-13-4-2-1-3-11(12)13/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUGFMBBMXJVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)C2=CN=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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